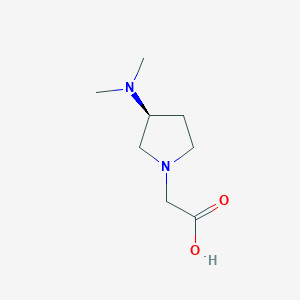
((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-3-ジメチルアミノピロリジン-1-イル)酢酸: は、ジメチルアミノ基と酢酸部分を置換したピロリジン環を持つキラル化合物です。
準備方法
合成ルートと反応条件: ((S)-3-ジメチルアミノピロリジン-1-イル)酢酸の合成は、一般的に以下の手順で行われます。
ピロリジン環の形成: ピロリジン環は、1,4-ジアミンなどの適切な前駆体を含む環化反応によって合成できます。
ジメチルアミノ基の導入: ジメチルアミノ基は、ジメチルアミンを用いた求核置換反応によって導入できます。
酢酸部分の付加: 酢酸部分は、エステル化反応に続いて加水分解を行い、最終生成物を得ることができます。
工業生産方法: ((S)-3-ジメチルアミノピロリジン-1-イル)酢酸の工業生産には、上記の合成ルートの最適化されたバージョンが用いられ、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。触媒と溶媒は、収率を最大化し、廃棄物を最小限に抑えるように選択されます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にジメチルアミノ基で酸化反応を起こし、N-オキシドを形成します。
還元: 還元反応は、酢酸部分を標的にし、それをアルコールに変換します。
置換: この化合物は、特にジメチルアミノ基で求核置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロライドなどの求核剤を塩基性条件で使用できます。
主な生成物:
酸化: ((S)-3-ジメチルアミノピロリジン-1-イル)酢酸のN-オキシド。
還元: この化合物のアルコール誘導体。
置換: 使用する求核剤に応じて、様々な置換誘導体。
科学研究における用途
化学:
触媒: この化合物は、触媒反応において配位子として作用し、金属触媒の反応性と選択性を向上させます。
合成: より複雑な分子の合成におけるビルディングブロックとして役立ちます。
生物学:
酵素阻害: この化合物は特定の酵素を阻害する可能性があり、創薬における潜在的なリード化合物になります。
受容体結合: 特定の受容体に結合し、生物学的経路に影響を与える可能性があります。
医学:
医薬品開発: この化合物のユニークな構造は、特に神経疾患の治療における新しい医薬品の開発のための候補になります。
工業:
材料科学: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
((S)-3-ジメチルアミノピロリジン-1-イル)酢酸の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ジメチルアミノ基は水素結合と静電相互作用を形成でき、ピロリジン環は構造的剛性を提供します。これらの相互作用は、標的タンパク質の活性を調節し、様々な生物学的効果をもたらします。
類似化合物の比較
類似化合物:
((S)-3-ジメチルアミノピロリジン-1-イル)プロピオン酸: 酢酸の代わりにプロピオン酸部分を持つ類似の構造。
((S)-3-ジメチルアミノピロリジン-1-イル)酪酸: 酪酸部分を含む。
独自性:
構造的特徴: ピロリジン環、ジメチルアミノ基、酢酸部分の組み合わせはユニークであり、特定の化学的および生物学的特性を提供します。
反応性: この化合物の反応性プロファイルは、求核性部位と求電子性部位の両方が存在するため、独特です。
この記事では、((S)-3-ジメチルアミノピロリジン-1-イル)酢酸の調製、化学反応、用途、作用機序、類似化合物の比較など、包括的な概要を紹介します。
類似化合物との比較
((S)-3-Dimethylamino-pyrrolidin-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
((S)-3-Dimethylamino-pyrrolidin-1-yl)-butyric acid: Contains a butyric acid moiety.
Uniqueness:
Structural Features: The combination of the pyrrolidine ring, dimethylamino group, and acetic acid moiety is unique and provides specific chemical and biological properties.
Reactivity: The compound’s reactivity profile is distinct due to the presence of both nucleophilic and electrophilic sites.
This detailed article provides a comprehensive overview of ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
HWZGMQHONNQZJK-ZETCQYMHSA-N |
異性体SMILES |
CN(C)[C@H]1CCN(C1)CC(=O)O |
正規SMILES |
CN(C)C1CCN(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



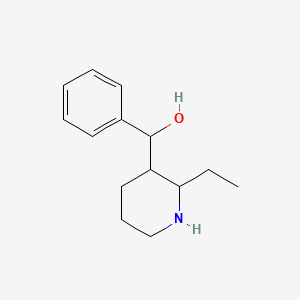
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
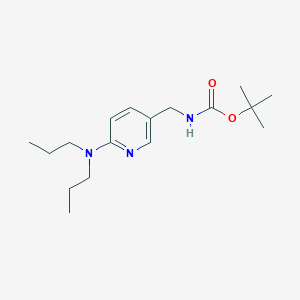
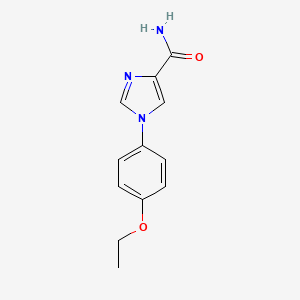
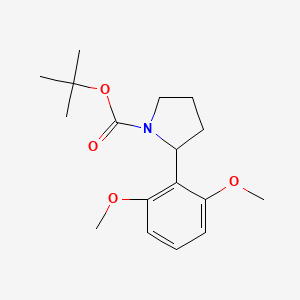




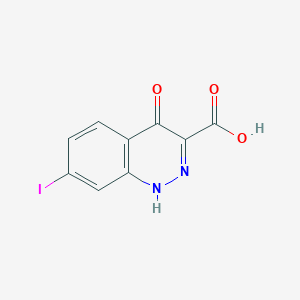

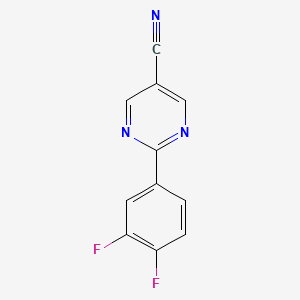
![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)
